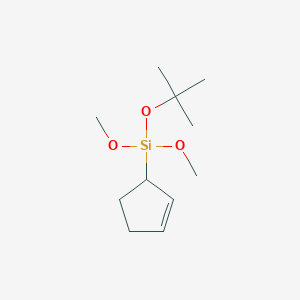![molecular formula C13H18Cl2N4 B14275822 1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] CAS No. 176757-75-8](/img/structure/B14275822.png)
1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings connected by a propane-1,3-diyl linker, with chloromethyl and methyl substituents on the pyrazole rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] typically involves the reaction of 3-(chloromethyl)-5-methyl-1H-pyrazole with propane-1,3-diyl bisamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups.
Oxidation: Products include oxidized pyrazole derivatives.
Reduction: Products include reduced pyrazole derivatives with methyl or other alkyl groups.
科学的研究の応用
Chemistry: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy in treating various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties, making it useful in various industrial applications.
作用機序
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The pyrazole rings can interact with various receptors or enzymes, affecting their function and leading to the desired biological effects.
類似化合物との比較
- 1,1’-(Propane-1,3-diyl)bis[3-methyl-1H-imidazolium-1-yl] dihexafluorophosphate
- 1,1’-(Propane-1,3-diyl)bis[4-tert-butylpyridinium] diiodide
- 1,3-Bis(chlorodimethylsilyl)propane
Comparison: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] is unique due to the presence of chloromethyl and methyl substituents on the pyrazole rings, which confer specific reactivity and biological activity. In contrast, similar compounds may have different substituents or functional groups, leading to variations in their chemical and biological properties. For example, 1,1’-(Propane-1,3-diyl)bis[3-methyl-1H-imidazolium-1-yl] dihexafluorophosphate has imidazolium groups instead of pyrazole rings, resulting in different reactivity and applications.
特性
CAS番号 |
176757-75-8 |
|---|---|
分子式 |
C13H18Cl2N4 |
分子量 |
301.21 g/mol |
IUPAC名 |
3-(chloromethyl)-1-[3-[3-(chloromethyl)-5-methylpyrazol-1-yl]propyl]-5-methylpyrazole |
InChI |
InChI=1S/C13H18Cl2N4/c1-10-6-12(8-14)16-18(10)4-3-5-19-11(2)7-13(9-15)17-19/h6-7H,3-5,8-9H2,1-2H3 |
InChIキー |
KNKCMPPZFGJVJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CCCN2C(=CC(=N2)CCl)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
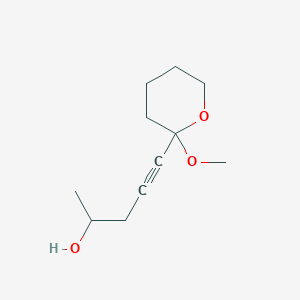
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
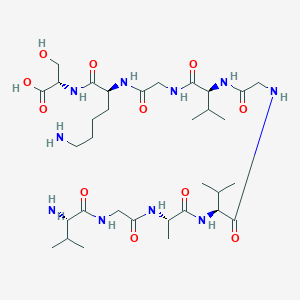
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)

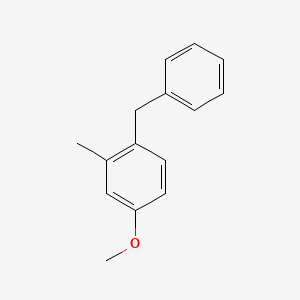
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
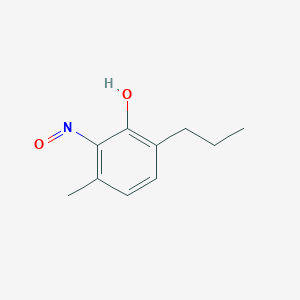
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
